molecular formula C11H17N3 B2997101 5-[(Piperidin-3-yl)methyl]pyridin-2-amine CAS No. 1337747-83-7

5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Cat. No.: B2997101
CAS No.: 1337747-83-7
M. Wt: 191.278
InChI Key: YYIXBIFNOMFDOT-UHFFFAOYSA-N
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Description

5-[(Piperidin-3-yl)methyl]pyridin-2-amine is a chemical compound with the molecular formula C11H17N3. It is a derivative of pyridine and piperidine, two important classes of organic compounds.

Mechanism of Action

Target of Action

Piperidine derivatives, however, are known to be present in more than twenty classes of pharmaceuticals . They have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some piperidine derivatives can inhibit specific enzymes, while others may act as agonists or antagonists at various receptor sites.

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in cell growth and proliferation, inflammation, pain perception, and neurotransmission, among others.

Pharmacokinetics

Piperidine derivatives are generally known to have good bioavailability due to their ability to cross biological membranes . The specific properties of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine would depend on factors such as its specific chemical structure and the route of administration.

Result of Action

Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(Piperidin-3-yl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Piperidin-3-yl)methyl]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Piperidin-3-yl)methyl]pyridin-2-amine is unique due to its combined piperidine and pyridine moieties, which confer specific chemical and biological properties. This dual structure allows it to participate in a wide range of reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

5-(piperidin-3-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-11-4-3-10(8-14-11)6-9-2-1-5-13-7-9/h3-4,8-9,13H,1-2,5-7H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIXBIFNOMFDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337747-83-7
Record name 5-[(piperidin-3-yl)methyl]pyridin-2-amine
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